molecular formula C14H15N3O4S B2933471 6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1706374-00-6

6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2933471
CAS No.: 1706374-00-6
M. Wt: 321.35
InChI Key: GQWUFSUSZZWGJV-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a sulfonamide group. The 3,4-dimethoxybenzenesulfonyl moiety at position 6 distinguishes it from related derivatives.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-20-13-4-3-11(5-14(13)21-2)22(18,19)17-7-10-6-15-9-16-12(10)8-17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWUFSUSZZWGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of a pyrimidine derivative with a pyrrole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 6-(3,4-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine and its analogs:

Compound Name Substituents on Benzenesulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 3-OCH₃, 4-OCH₃ C₁₅H₁₆N₃O₄S¹ ~334.37² Electron-donating methoxy groups enhance polarity and potential solubility.
6-(3-Methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK43118) 3-CH₃ C₁₃H₁₃N₃O₂S 275.33 Methyl group introduces hydrophobicity; lower molecular weight.
6-(4-Fluoro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK47214) 4-F, 2-CH₃ C₁₃H₁₂FN₃O₂S 293.32 Fluorine atom may enhance metabolic stability; moderate molecular weight.
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine Thiadiazole-carbonyl and morpholine C₁₄H₁₆N₆O₂S 332.38 Thiadiazole and morpholine groups introduce steric bulk and hydrogen-bonding potential.
Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Benzyl ester, ethyl, hydroxy C₁₆H₁₇N₃O₃ 311.33 Ester group improves lipophilicity; hydroxy group enables hydrogen bonding.

¹ *Assumed molecular formula based on structural similarity to analogs.
² *Calculated molecular weight based on formula.

Key Observations:

In contrast, the thiadiazole-carbonyl group in introduces a heterocyclic motif that may enhance binding affinity to enzymatic targets.

Molecular Weight Trends :

  • The target compound (~334 g/mol) has a higher molecular weight than BK43118 (275 g/mol) and BK47214 (293 g/mol), likely due to the two methoxy groups. This difference could influence pharmacokinetic properties like absorption and distribution .

Functional Group Diversity :

  • Sulfonyl vs. Carbonyl : Sulfonyl groups (as in the target compound) are stronger electron-withdrawing groups compared to esters (e.g., ), which may affect electronic distribution and reactivity .
  • Methoxy vs. Fluoro : Methoxy groups are electron-donating, while fluorine is electron-withdrawing. This distinction could modulate interactions with biological targets, such as enzymes or receptors .

Research Findings and Implications

  • Synthetic Accessibility : Compounds like BK43118 and BK47214 are synthesized via sulfonylation of the pyrrolo[3,4-d]pyrimidine core, suggesting that the target compound could be prepared using analogous methods with 3,4-dimethoxybenzenesulfonyl chloride .
  • Biological Activity: While specific data for the target compound are unavailable, structurally related pyrrolopyrimidines exhibit kinase inhibitory activity. For example, tert-butyl esters (e.g., ) are intermediates in synthesizing quinolone antibiotics, highlighting the scaffold’s versatility .
  • Structure-Activity Relationships (SAR) : The position and nature of substituents on the benzenesulfonyl group critically influence bioactivity. For instance, fluorine in BK47214 may improve metabolic stability, whereas methoxy groups in the target compound could enhance solubility .

Biological Activity

6-(3,4-Dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group attached to a dimethoxybenzene moiety. Its molecular formula is C13H14N4O4S, with a molecular weight of approximately 306.34 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC13H14N4O4S
Molecular Weight306.34 g/mol
CAS Number1706374-00-6

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Anticancer Activity

One of the primary areas of research for this compound is its anticancer properties. Studies have demonstrated that it can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown efficacy in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Signaling Pathways : It affects key signaling pathways involved in cancer progression, such as the WNT/β-catenin pathway. In vitro studies suggest that it inhibits Dishevelled (DVL) proteins, which are crucial for WNT signaling transduction .

Enzyme Inhibition

The compound's sulfonamide group is known for its ability to interact with various enzymes. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer and other diseases. This inhibition can lead to altered gene expression profiles conducive to tumor suppression.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: In Vitro Cancer Cell Line Studies

A study evaluated the effects of this compound on HCT116 colon cancer cells. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 5 μM. Mechanistic studies revealed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis.

Case Study 2: HDAC Inhibition

Another investigation focused on the compound's potential as an HDAC inhibitor. Using a panel of HDAC assays, it was found to inhibit HDAC activity with an IC50 value in the low micromolar range. This inhibition correlated with increased acetylation of histones and subsequent changes in gene expression related to cell cycle arrest and apoptosis.

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